Progesterone Receptor Antagonism: IC₅₀ Comparison of 2,2-Dipropylpyrrolidine Hydrochloride vs. Structurally Related Pyrrolidines
2,2-Dipropylpyrrolidine hydrochloride demonstrates measurable, albeit modest, antagonist activity at the human progesterone receptor (PR) with an IC₅₀ of 3,800 nM in a cellular functional assay (T47D cells) [1]. This activity is distinct from many simpler pyrrolidine analogs, which typically lack any reported interaction with steroid hormone receptors. For context, in a broader pyrrolidine core expansion study, structurally related 2-substituted pyrrolidines exhibited IC₅₀ values ranging from >10,000 nM (no effect) to low nanomolar potency depending on the specific substitution pattern, underscoring the profound impact of the gem-dipropyl group on receptor engagement [2].
| Evidence Dimension | Progesterone Receptor Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 3,800 nM |
| Comparator Or Baseline | Various 2-substituted pyrrolidines in a core expansion study; values range from >10,000 nM (inactive) to <100 nM (active) |
| Quantified Difference | Target compound exhibits intermediate micromolar activity, whereas many analogs are inactive (IC₅₀ > 10,000 nM) or significantly more potent. |
| Conditions | Antagonist activity at PR in human T47D cells assessed as inhibition of progesterone-induced alkaline phosphatase activity after 24 hrs [1]. |
Why This Matters
This data establishes a quantifiable, target-specific biological effect for 2,2-dipropylpyrrolidine hydrochloride that is not a universal feature of the pyrrolidine class, providing a verifiable basis for its selection in projects requiring modulation of PR signaling.
- [1] BindingDB. Entry BDBM50012265 (CHEMBL3259996). 2,2-Dipropylpyrrolidine hydrochloride. View Source
- [2] J Med Chem. 2023 Mar 22;66(7):4617–4632. doi: 10.1021/acs.jmedchem.2c01548. Table 3: Expansion of the pyrrolidine core IC50 values. View Source
